Cas no 2000175-42-6 (2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid)

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid structure
2000175-42-6 structure
商品名:2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid
CAS番号:2000175-42-6
MF:C23H25NO5
メガワット:395.448306798935
CID:6231891
PubChem ID:132346560

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
    • AKOS033931234
    • CS-0530843
    • Z2379872292
    • EN300-650973
    • 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid
    • 2000175-42-6
    • 4-Cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid
    • インチ: 1S/C23H25NO5/c1-28-21(14-10-11-14)12-20(22(25)26)24-23(27)29-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-21H,10-13H2,1H3,(H,24,27)(H,25,26)
    • InChIKey: ORNJJNYXYQHEIC-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(CC(C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C1CC1

計算された属性

  • せいみつぶんしりょう: 395.17327290g/mol
  • どういたいしつりょう: 395.17327290g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 29
  • 回転可能化学結合数: 9
  • 複雑さ: 570
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 84.9Ų

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-650973-10.0g
4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
2000175-42-6 95.0%
10.0g
$6082.0 2025-03-14
Enamine
EN300-650973-0.1g
4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
2000175-42-6 95.0%
0.1g
$491.0 2025-03-14
Enamine
EN300-650973-0.5g
4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
2000175-42-6 95.0%
0.5g
$1103.0 2025-03-14
Enamine
EN300-650973-0.25g
4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
2000175-42-6 95.0%
0.25g
$701.0 2025-03-14
1PlusChem
1P028SYM-50mg
4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoicacid
2000175-42-6 95%
50mg
$469.00 2023-12-19
Aaron
AR028T6Y-100mg
4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoicacid
2000175-42-6 95%
100mg
$701.00 2025-02-16
Aaron
AR028T6Y-10g
4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoicacid
2000175-42-6 95%
10g
$8388.00 2023-12-15
1PlusChem
1P028SYM-10g
4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoicacid
2000175-42-6 95%
10g
$7580.00 2023-12-19
Aaron
AR028T6Y-5g
4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoicacid
2000175-42-6 95%
5g
$5666.00 2023-12-15
Aaron
AR028T6Y-2.5g
4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoicacid
2000175-42-6 95%
2.5g
$3836.00 2025-02-16

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid 関連文献

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acidに関する追加情報

Compound 2000175-42-6: A Comprehensive Overview

The compound with CAS No. 2000175-42-6, named 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a cyclopropyl substituent, and a methoxybutanoic acid backbone. These features make it a versatile building block for various applications in drug discovery and advanced material development.

Recent studies have highlighted the potential of this compound as a key intermediate in the synthesis of bioactive molecules. The Fmoc group, a well-known protecting group in peptide synthesis, provides excellent stability during reaction sequences while enabling precise control over reactivity. The presence of the cyclopropyl ring introduces unique strain and electronic properties, which can enhance the compound's interactions with biological targets. Furthermore, the methoxybutanoic acid moiety contributes to solubility and bioavailability, making this compound an attractive candidate for pharmacological applications.

One of the most promising areas of research involving this compound is its role in the development of small molecule inhibitors targeting specific enzymes or receptors. By leveraging its structural flexibility and functional groups, chemists have successfully incorporated this compound into libraries for high-throughput screening (HTS). Recent findings from HTS campaigns have identified derivatives of this compound that exhibit potent inhibitory activity against kinases involved in cancer progression.

In addition to its biological applications, this compound has also found utility in materials science. The combination of its rigid fluorenyl core and reactive functional groups makes it an ideal candidate for constructing advanced polymers and nanoparticles. For instance, researchers have utilized this compound as a monomer in the synthesis of stimuli-responsive polymers that exhibit reversible changes in properties under external stimuli such as temperature or pH.

The synthesis of this compound involves a multi-step process that requires meticulous control over reaction conditions to ensure high yields and purity. Key steps include the installation of the Fmoc group via nucleophilic substitution and the subsequent coupling reactions to introduce the cyclopropyl and methoxybutanoic acid moieties. Recent advancements in catalytic methods have significantly streamlined these processes, reducing production costs and improving scalability.

From an environmental standpoint, this compound has been evaluated for its biodegradability and ecological impact. Studies indicate that under aerobic conditions, it undergoes gradual degradation via microbial action, minimizing its persistence in natural systems. This property aligns with current sustainability trends in chemical manufacturing, where reducing environmental footprint is a priority.

In conclusion, CAS No. 2000175-42-6 represents a cutting-edge chemical entity with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for advancing both therapeutic development and materials innovation. As research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in shaping future scientific breakthroughs.

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